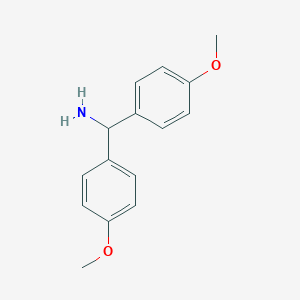

4,4'-Dimethoxybenzhydrylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 505712. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROGQYMZWGPHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325411 | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19293-62-0 | |

| Record name | 4,4′-Dimethoxybenzhydrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19293-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4,4'-Dimethoxybenzhydrylamine. The information is curated for professionals in research and development, offering concise data, relevant experimental contexts, and structural elucidation.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white or off-white powder.[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. The data presented are derived from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇NO₂ | [2] |

| Molecular Weight | 243.30 g/mol | [3] |

| Melting Point | 62 °C | [3] |

| Boiling Point (Predicted) | 391.9 ± 42.0 °C | [3] |

| Density (Predicted) | 1.099 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.85 ± 0.10 | [3] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | White to Almost white powder/crystal | [3] |

Chemical Structure and Identifiers

The structure of this compound features a central methane core bonded to a primary amine and two 4-methoxyphenyl (p-anisyl) groups. This benzhydryl scaffold is a common motif in medicinal chemistry.

Key Structural Features:

-

Benzhydryl Core: A diphenylmethane framework where the central carbon is attached to the amine group.

-

Methoxy Groups: Two methoxy (-OCH₃) groups are positioned at the para-position (position 4) of each phenyl ring. These groups are electron-donating and can influence the molecule's reactivity and binding properties.

-

Primary Amine: A primary amine (-NH₂) group attached to the central carbon, which provides a site for salt formation, further functionalization, and potential biological interactions.

| Identifier | Value | Reference(s) |

| CAS Number | 19293-62-0 | [2] |

| IUPAC Name | 1,1-bis(4-methoxyphenyl)methanamine | [4] |

| Synonyms | bis(4-Methoxyphenyl)methanamine, 1,1-Di(p-anisyl)methylamine | [3] |

| SMILES | COC1=CC=C(C=C1)C(N)C1=CC=C(OC)C=C1 | [4] |

| InChI Key | HROGQYMZWGPHIB-UHFFFAOYSA-N | [4] |

Experimental Protocols

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 4,4'-dimethoxybenzophenone. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the corresponding amine.[5]

Reaction Scheme: 4,4'-Dimethoxybenzophenone + NH₃ → [Imine Intermediate] --(Reducing Agent)--> this compound

Detailed Methodology:

-

Reaction Setup: To a solution of 4,4'-dimethoxybenzophenone (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 equivalents).

-

Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated (40-50 °C) to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A weak acid catalyst, such as acetic acid, can be added to accelerate this step.[6]

-

Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C. Add a suitable reducing agent portion-wise. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild reagent that selectively reduces the imine in the presence of the starting ketone.[7][8] Sodium borohydride can also be used, but it is less selective.[8]

-

Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is often performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] Given the amine functionality, peak shape can be improved by using a mobile phase with a suitable pH or additives.

General Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to protonate the amine and improve peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-30%) and increase it over 15-20 minutes to a high percentage (e.g., 95%).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the phenyl rings absorb, typically around 220-230 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

Note on Derivatization: For quantification in complex matrices or to enhance sensitivity, pre-column or post-column derivatization can be employed. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent or UV-absorbent derivatives.[9]

Biological Activity and Signaling Pathways

A thorough review of scientific literature and databases reveals no specific, documented biological activities or signaling pathway associations for this compound. While the benzhydrylamine scaffold is present in various pharmacologically active compounds, the bioactivity of this particular molecule has not been characterized. Researchers are encouraged to perform primary screening to determine its potential pharmacological profile.

Due to the absence of data on biological interactions or signaling, a pathway diagram cannot be provided at this time. Future research may elucidate its mechanism of action, which would then allow for such a visualization.

References

- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 19293-62-0 [chemicalbook.com]

- 3. This compound CAS#: 19293-62-0 [amp.chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Dimethoxybenzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Dimethoxybenzhydrylamine, a key intermediate in pharmaceutical research and development. The document details the primary synthetic route, purification methodologies, and relevant characterization data, presented in a clear and structured format to aid researchers in their work.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the reductive amination of 4,4'-dimethoxybenzophenone. This transformation can be achieved through various protocols, with the Leuckart reaction being a prominent and well-established method.

Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent. The reaction proceeds by the formation of an intermediate imine from the ketone, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Leuckart reaction involves heating a mixture of the ketone and ammonium formate.

-

Reagents: 4,4'-dimethoxybenzophenone, Ammonium formate.

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

In a round-bottom flask, combine 4,4'-dimethoxybenzophenone and an excess of ammonium formate.

-

Heat the mixture slowly to the reaction temperature, typically between 160-185 °C[1][2].

-

Maintain the temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting formyl derivative is typically hydrolyzed by heating with a strong acid, such as hydrochloric acid[3].

-

The mixture is then made basic to liberate the free amine, which can be extracted with an organic solvent.

-

Table 1: Summary of Leuckart Reaction Parameters

| Parameter | Recommended Condition | Reference |

| Reactants | 4,4'-dimethoxybenzophenone, Ammonium formate | [1][2] |

| Temperature | 160-185 °C | [1][2] |

| Hydrolysis | Reflux with concentrated HCl | [3] |

Reductive Amination with Sodium Borohydride

An alternative method involves the use of a borohydride reducing agent in the presence of an ammonia source, such as ammonium acetate. This method often proceeds under milder conditions than the Leuckart reaction.

Experimental Protocol:

-

Reagents: 4,4'-dimethoxybenzophenone, Ammonium acetate, Sodium borohydride, Methanol (or another suitable solvent).

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve 4,4'-dimethoxybenzophenone and a large excess of ammonium acetate in anhydrous methanol.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The use of a dehydrating agent, such as anhydrous magnesium sulfate, can improve the yield of the imine[4].

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise.

-

After the addition is complete, allow the reaction to stir at room temperature until completion.

-

The reaction is then quenched, typically with water, and the product is extracted with an organic solvent.

-

Table 2: Summary of Reductive Amination with Sodium Borohydride

| Parameter | Recommended Condition | Reference |

| Reactants | 4,4'-dimethoxybenzophenone, Ammonium acetate, Sodium borohydride | [4][5][6] |

| Solvent | Anhydrous Methanol | [4] |

| Temperature | 0 °C to Room Temperature | [4][6] |

| Work-up | Quenching with water, followed by extraction | [4] |

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for subsequent applications. The primary methods for purification are crystallization and column chromatography.

Crystallization

Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

Experimental Protocol:

-

Solvent Screening: A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for the crystallization of aromatic amines include ethanol, methanol, isopropanol, and mixtures of these with water[7].

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

For compounds that are highly soluble in common solvents, an anti-solvent crystallization or diffusion crystallization technique may be employed[8]. For instance, dissolving the compound in a good solvent like DMF and allowing a miscible anti-solvent like DCM to slowly diffuse into the solution can yield high-quality crystals[8].

-

Column Chromatography

For the removal of impurities with similar solubility profiles, column chromatography is a powerful purification technique.

Experimental Protocol:

-

Stationary Phase: Silica gel is a common stationary phase for the purification of amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the desired compound. To prevent tailing of the amine on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity to separate the components.

-

Collect fractions and analyze them by thin-layer chromatography to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₂ | [9][10] |

| Molecular Weight | 243.31 g/mol | [10] |

| Appearance | White to almost white powder | [9] |

| Purity (typical) | >98% (HPLC) | [11] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.14 (d, J = 8.0 Hz, 2H), 6.83 (d, J = 8.0 Hz, 2H), 3.79 (s, 3H), 3.47 (s, 3H), 3.14 (m, 4H), 3.05 (s, 4H) | [12] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.2, 132.6, 129.4, 113.9, 55.2, 45.2, 44.6, 41.5, 34.8 | [12] |

Note: The provided NMR data is for a structurally similar compound and should be considered as an illustrative example. Actual spectra should be acquired for the synthesized product for confirmation.

Workflow and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Synthesis and Purification Workflow for this compound.

This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described procedures for their specific laboratory conditions and purity requirements.

References

- 1. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cymitquimica.com [cymitquimica.com]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. calpaclab.com [calpaclab.com]

- 12. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine (CAS: 19293-62-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethoxybenzhydrylamine, identified by CAS number 19293-62-0, is a pivotal chemical intermediate, primarily recognized for its role as a linker in solid-phase peptide synthesis (SPPS) for the generation of peptide amides. Its unique structural features, particularly the acid-labile benzhydryl moiety, make it an invaluable tool in the synthesis of complex peptides and peptidomimetics, which are crucial in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its application in SPPS, and visual representations of the key chemical transformations and workflows.

Chemical and Physical Properties

This compound is an organic compound characterized by a central methane carbon bonded to two 4-methoxyphenyl groups and an amine group. This structure imparts specific chemical properties that are exploited in organic synthesis. The presence of the two methoxy groups enhances the electron density of the phenyl rings, contributing to the stability of the carbocation formed upon cleavage, which is a key aspect of its application as a linker.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 19293-62-0 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.31 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 62-63 °C |

| Solubility | Soluble in organic solvents such as methanol; limited solubility in water |

| Air Sensitivity | Noted to be air-sensitive |

| Synonyms | Bis(4-methoxyphenyl)methanamine, 1,1-Bis(4-methoxyphenyl)methylamine |

Synthesis of this compound

The synthesis of this compound typically proceeds via the reductive amination of 4,4'-dimethoxybenzophenone. Two common methods for this transformation are the Leuckart reaction and direct reductive amination using a hydride reducing agent.

Experimental Protocol: Synthesis via Leuckart Reaction

The Leuckart reaction utilizes ammonium formate as both the reducing agent and the source of the amine group. The reaction proceeds by the formation of an imine intermediate from the ketone, which is then reduced in situ.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dimethoxybenzophenone (1 equivalent) and a significant molar excess of ammonium formate (e.g., 5-10 equivalents).

-

Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent).

-

Maintain the temperature and stir the mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

To the cooled mixture, add a solution of sodium hydroxide (e.g., 10% w/v) to basify the solution and hydrolyze any formamide by-products.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Synthesis via Reductive Amination

Direct reductive amination involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Protocol:

-

Dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (in large excess).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5-2 equivalents), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by the careful addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a precursor to the 4,4'-dimethoxybenzhydryl (Mbh) amine resin, a solid support used for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Mbh linker is attached to a polystyrene resin, and the first Fmoc-protected amino acid is coupled to the amine group of the linker.

Preparation of this compound Resin

The amine is typically coupled to a pre-functionalized polystyrene resin, for example, a resin bearing a carboxylic acid group, using standard peptide coupling reagents.

Protocol:

-

Swell a suitable carboxyl-functionalized polystyrene resin (e.g., Merrifield resin) in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.

-

Add the solution of the amine and coupling reagents to the swollen resin.

-

Agitate the mixture at room temperature for several hours until the coupling is complete, as monitored by a ninhydrin test (which should be negative).

-

Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and by-products.

-

Dry the resin under vacuum.

Experimental Protocol: Fmoc-SPPS of a Peptide Amide

The following is a representative protocol for the manual synthesis of a short peptide amide using the Mbh amine resin.

Protocol:

-

Resin Swelling: Swell the this compound resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine of the linker or the growing peptide chain. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA; 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the peptide under vacuum.

-

Physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4,4'-Dimethoxybenzhydrylamine. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound, also known as 1,1-bis(4-methoxyphenyl)methanamine, is a primary amine featuring a benzhydryl scaffold with two methoxy-substituted phenyl rings.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 19293-62-0 |

| Appearance | White to almost white powder or crystalline solid |

| Melting Point | 62 °C |

| Boiling Point | 391.9 ± 42.0 °C (Predicted) |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.85 ± 0.10 (Predicted) |

| Solubility | Soluble in methanol |

Synthesis and Purification

A common synthetic route to this compound involves the reduction of the corresponding imine, bis(4-methoxyphenyl)methanimine.

Experimental Protocol: Synthesis of this compound

Materials:

-

bis(4-Methoxyphenyl)methanimine

-

Dry Methanol

-

Sodium borohydride

-

Ethyl acetate

-

1 N Hydrochloric acid

-

Toluene

-

Brine solution

Procedure:

-

Dissolve bis(4-methoxyphenyl)methanimine (138 g, 572 mmol) in dry methanol (1 L).

-

Add sodium borohydride (11 g, 291 mmol) in three portions to the solution.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Concentrate the reaction mixture to a volume of approximately 200 mL under reduced pressure.

-

Slowly add ethyl acetate (250 mL) to the concentrated residue.

-

Wash the organic layer with water (100 mL).

-

To the organic layer, add 1 N aqueous hydrochloric acid (250 mL) and stir the resulting mixture for 15 minutes.

-

Allow the phases to separate and collect the aqueous phase. Repeat the extraction of the organic layer with 1 N HCl.

-

Combine the aqueous layers and adjust the pH to 12.

-

Extract the aqueous layer with toluene (3 x 150 mL).

-

Combine the organic layers, dry with brine (150 mL), and concentrate under reduced pressure to yield bis(4-methoxyphenyl)methanamine.

Synthesis workflow for this compound.

Spectral Characteristics

While experimental spectra for this compound are not widely available, data from closely related compounds and predicted values provide insight into its spectral properties.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the aromatic protons, the methine proton, and the amine protons. Based on the spectrum of the closely related N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy protons would appear as a singlet around 3.8 ppm. The aromatic protons would likely appear as multiplets in the range of 6.8-7.8 ppm. The methine proton (CH) would be a singlet, and the amine (NH₂) protons would also likely be a singlet, though its chemical shift can be variable and concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the methine carbon. For N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine, the methoxy carbons appear around 55 ppm. The aromatic carbons resonate in the region of 113-162 ppm, and the imine carbon is at 161.4 ppm. For this compound, the methine carbon would be expected at a higher field compared to the imine carbon.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Methoxy Protons | ~3.8 | Singlet | -OCH₃ |

| Aromatic Protons | 6.8 - 7.8 | Multiplet | Ar-H |

| Methine Proton | Variable | Singlet | -CH- |

| Amine Protons | Variable | Singlet | -NH₂ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Methoxy Carbon | ~55 | -OCH₃ |

| Aromatic Carbons | 113 - 162 | Ar-C |

| Methine Carbon | Variable | -CH- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H | 3500 - 3300 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (ether) | 1250 - 1000 | Stretching |

| C-N | 1250 - 1020 | Stretching |

Mass Spectrometry

The mass spectrum of this compound under electron ionization would likely show a molecular ion peak (M⁺) at m/z 243. The fragmentation pattern is expected to be dominated by the cleavage of the C-N bond, leading to the formation of a stable benzhydryl cation.

| m/z | Possible Fragment |

| 243 | [C₁₅H₁₇NO₂]⁺ (Molecular Ion) |

| 226 | [M - NH₃]⁺ |

| 212 | [M - OCH₃]⁺ |

| 197 | [M - NH₂ - OCH₃]⁺ |

| 135 | [CH(C₆H₄OCH₃)]⁺ |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol, run in either isocratic or gradient mode. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance for the substituted benzene rings. Due to the basic nature of the amine, a tailing suppressor in the mobile phase may be necessary to achieve good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the analysis of this compound. A non-polar or medium-polarity capillary column would be appropriate for separation. The primary amine functionality may require derivatization (e.g., acylation) to improve chromatographic performance and reduce peak tailing. The mass spectrometer would provide confirmation of the compound's identity through its characteristic fragmentation pattern.

Reactivity and Stability

As a primary amine, this compound is expected to exhibit typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The benzhydryl structure may be susceptible to oxidation. It is advisable to store the compound in a cool, dry place, protected from light and air to prevent degradation.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the benzhydrylamine scaffold is present in a variety of biologically active compounds, including antihistamines and other CNS-active agents. The presence of the two methoxy groups may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate any potential biological effects of this specific compound.

Logical flow for future research on this compound.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data should be confirmed by experimental analysis. All laboratory work should be conducted by trained professionals in accordance with standard safety protocols.

4,4'-Dimethoxybenzhydrylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a detailed experimental protocol for its synthesis, and an analytical method for the purity assessment of 4,4'-Dimethoxybenzhydrylamine. This compound, a key structural motif in medicinal chemistry, serves as a valuable building block in the development of novel therapeutic agents.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 243.31 g/mol | [2][3][4] |

| CAS Number | 19293-62-0 | [1][2][3] |

| Physical State | White to almost white solid/powder | [1][2] |

| Melting Point | 62 °C | [2] |

| Purity | ≥98% (as determined by HPLC) | [2] |

| Synonym | 1,1-Bis(4-methoxyphenyl)methanamine | [3] |

| Storage Conditions | Air sensitive; store under an inert atmosphere at room temperature. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound.

Synthesis via Reduction of an Oxime Intermediate

This protocol details a two-step synthesis process starting from 4,4'-dimethoxybenzophenone, proceeding through an oxime intermediate, which is then reduced to the target primary amine.

Step 1: Synthesis of 4,4'-Dimethoxybenzophenone Oxime

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in 100 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents).

-

Reaction Progression: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is the oxime intermediate.

Step 2: Reduction of the Oxime to this compound

-

Reaction Setup: To the flask containing the crude 4,4'-dimethoxybenzophenone oxime, add 150 mL of ethanol.

-

Addition of Reducing Agent: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (3 equivalents) portion-wise.

-

Reaction Progression: Heat the mixture to reflux for approximately 30-60 minutes. Monitor the reaction completion via TLC.

-

Isolation and Purification:

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

To the residue, add a 2N sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12) to liberate the free amine.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude this compound.

-

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Analytical Protocol: Purity Assessment by HPLC

The purity of the synthesized this compound can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation:

-

Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.

-

Filter the working solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Gradient Program: Start with 30% acetonitrile, increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

Visualized Workflow

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for purity assessment.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Reduction of oximes, azides and nitriles: Definition of Reduction, Reducting Agents, Amines, Classification of Amines, Nomenclature of Amines, Preparation of Amines from the Reduction of Nitriles, Azides and Oximes, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

The Lynchpin of Modern Peptide Synthesis: A Technical Guide to 4,4'-Dimethoxybenzhydrylamine

For Immediate Release

In the landscape of organic synthesis and drug development, the strategic use of specialized reagents is paramount to achieving high yields and purity. Among these, 4,4'-Dimethoxybenzhydrylamine stands out as a cornerstone molecule, primarily utilized in its resin-bound form for Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

This compound is most frequently encountered in the laboratory as the core functional moiety of Rink Amide resin . Its primary and most significant application is in the Fmoc-based solid-phase synthesis of peptide amides. The two methoxy groups on the benzhydryl system play a crucial role in increasing the acid lability of the linker, allowing for the cleavage of the synthesized peptide from the solid support under milder acidic conditions compared to other resins like MBHA resin. This property is highly advantageous for the synthesis of sensitive or complex peptides.

Key applications include:

-

Solid-Phase Peptide Synthesis (SPPS) of Peptide Amides: The Rink Amide resin is a gold standard for the synthesis of peptides with a C-terminal amide functionality. Many biologically active peptides are C-terminally amidated, which often enhances their stability and biological activity.

-

Combinatorial Chemistry: The robustness and reliability of Rink Amide resin make it suitable for the high-throughput synthesis of peptide libraries for drug discovery and screening purposes.

-

Synthesis of Protected Peptide Fragments: The high acid sensitivity of the linker allows for the cleavage of fully protected peptide fragments from the resin under very mild acidic conditions. These fragments can then be used in solution-phase segment condensation to synthesize larger proteins.

Data Presentation: Comparative Analysis of Resins

The choice of resin is a critical parameter in SPPS, directly impacting the overall yield and purity of the final peptide. The following tables summarize the key differences and performance metrics between Rink Amide resin (derived from this compound) and the less acid-labile 4-Methylbenzhydrylamine (MBHA) resin.

| Resin Type | Core Moiety | Primary Application | Protecting Group Strategy | Typical Loading Capacity (mmol/g) |

| Rink Amide | This compound | C-terminal peptide amides | Fmoc | 0.3 - 0.8 |

| MBHA | 4-Methylbenzhydrylamine | C-terminal peptide amides | Boc | 0.3 - 0.8[1] |

| Parameter | Rink Amide Resin | MBHA Resin | Reference |

| Cleavage Condition | Mildly acidic (e.g., 10-95% TFA in DCM) | Harshly acidic (e.g., HF, TFMSA) | [2] |

| Cleavage Time | 30-60 minutes at room temperature | >90 minutes at 25°C (with HBF4 in TFA) | [3] |

| Side-Chain Protection Removal | Concomitant with cleavage | Requires harsh acidolysis | [4] |

| Suitability for Sensitive Peptides | High | Low | [4] |

| Purity of Crude Peptide | Generally higher due to milder cleavage | Can be lower due to harsh cleavage conditions |

Experimental Protocols

Detailed and optimized protocols are essential for successful synthesis. The following sections provide step-by-step methodologies for the key stages of SPPS using Rink Amide resin.

Loading of the First Fmoc-Amino Acid

-

Swell the Rink Amide resin (1 eq.) in DMF for at least 30 minutes in a reaction vessel.

-

Remove the Fmoc protecting group from the linker by treating the resin with 20% piperidine in DMF (v/v) for 20-30 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

-

Cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Standard Fmoc-SPPS Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection:

-

Wash the peptide-resin with DMF (3x).

-

Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF (5x).

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Confirm complete coupling with a Kaiser test.

Cleavage of the Peptide from the Resin

The final step is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A standard cocktail for Rink Amide resin is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive amino acids like Trp, Met, and Cys.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and mechanisms described in this guide.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Rink Amide resin.

Caption: Simplified mechanism of acid-catalyzed cleavage from Rink Amide resin.

Caption: Comparison of acid lability for different peptide synthesis resins.

References

An In-depth Technical Guide to the Role of the 4,4'-Dimethoxybenzhydryl Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 4,4'-dimethoxybenzhydryl (Mbh) group, a cornerstone of modern solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide amides. While 4,4'-dimethoxybenzhydrylamine itself is not commonly employed as a soluble protecting group, its core structure is the key functional element in the widely utilized Rink Amide linker. This guide will delve into the chemistry, application, and technical considerations of the Mbh group within the context of the Rink Amide resin.

Introduction to the 4,4'-Dimethoxybenzhydryl Protecting Group

The 4,4'-dimethoxybenzhydryl group is a highly acid-labile protecting group. Its utility in organic synthesis is primarily realized through its incorporation into the Rink Amide linker, which is attached to a solid support, typically polystyrene. This creates the Rink Amide resin, a versatile tool for the synthesis of peptide amides via the Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy.

The key feature of the Mbh group is the presence of two electron-donating methoxy groups on the phenyl rings. These groups stabilize the benzhydryl carbocation that is formed during acidic cleavage, rendering the amide bond connecting the peptide to the linker highly susceptible to acidolysis. This high acid lability allows for the release of the synthesized peptide amide from the solid support under relatively mild acidic conditions, which are compatible with a wide range of amino acid side chains.

Properties of the 4,4'-Dimethoxybenzhydryl Group in SPPS

The efficacy of the Mbh group within the Rink Amide linker stems from a combination of its stability and lability characteristics, which are crucial for the multi-step nature of solid-phase peptide synthesis.

-

Acid Lability: The Mbh-amide bond is readily cleaved by moderately concentrated trifluoroacetic acid (TFA). The cleavage can often be achieved with TFA concentrations ranging from 10% to 95% in a suitable solvent like dichloromethane (DCM).[1][2] This allows for the efficient release of the final peptide amide from the resin. The high acid sensitivity is a direct result of the stability of the 4,4'-dimethoxybenzhydryl cation generated upon cleavage.

-

Base Stability: The Mbh group and the amide linkage to the peptide are stable to the basic conditions required for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. Typically, a 20% solution of piperidine in dimethylformamide (DMF) is used for Fmoc deprotection, and the Rink Amide linker remains intact throughout these repeated cycles.[3][4]

-

Orthogonality: The stability of the Mbh group to bases and its lability to acids make it orthogonal to the Fmoc protecting group. This orthogonality is fundamental to the success of Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus without premature cleavage of the peptide from the resin. Furthermore, the Mbh group is compatible with most side-chain protecting groups used in Fmoc chemistry, which are also typically removed during the final TFA cleavage step.

Quantitative Data

The following table summarizes key quantitative data related to the performance of the 4,4'-dimethoxybenzhydryl group as part of the Rink Amide linker in SPPS.

| Parameter | Value/Condition | Remarks | Reference(s) |

| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies depending on the specific resin batch and manufacturer. | [5] |

| Cleavage Conditions | 10-95% TFA in DCM | Higher TFA concentrations (e.g., 95%) are common for global deprotection of side chains. | [1][2][6] |

| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and the specific cleavage cocktail used. | [7] |

| Typical Cleavage Yield | Generally high (>90%) | Yield can be affected by peptide sequence, aggregation, and cleavage conditions. | [8] |

| Common Scavengers | Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Phenol | Used to trap reactive carbocations generated during cleavage and prevent side reactions. | [1] |

| Potential Side Reaction | C-terminal N-alkylation | Can occur due to decomposition of the linker during TFA treatment. | [9][10] |

| Mitigation of Side Reactions | Use of scavengers like 1,3-dimethoxybenzene in the cleavage cocktail. | Helps to prevent the formation of C-terminal N-alkylated peptide amides. | [9] |

Experimental Protocols

The following are generalized protocols for the use of the Rink Amide resin in Fmoc-SPPS.

4.1. Resin Swelling

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

4.2. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

4.3. Amino Acid Coupling

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

4.4. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM to remove DMF.

-

Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan or methionine, other scavengers such as EDT may be added.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the solution to separate the resin beads.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

Diagrams

5.1. Workflow for Peptide Amide Synthesis using Rink Amide Resin

Caption: A typical workflow for solid-phase synthesis of a peptide amide using Rink Amide resin.

5.2. Mechanism of Acid-Catalyzed Cleavage of the 4,4'-Dimethoxybenzhydryl Amide Linkage

Caption: The acid-catalyzed cleavage mechanism of a peptide amide from the Rink Amide resin.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Bot Detection [iris-biotech.de]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzhydrylamine Polymers in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of benzhydrylamine polymers in solid-phase peptide synthesis (SPPS), focusing on the synthesis of C-terminal peptide amides. It covers the fundamental chemistry, experimental protocols, and technical data associated with these widely used resins.

Introduction to Benzhydrylamine Resins

Benzhydrylamine (BHA) and 4-methylbenzhydrylamine (MBHA) resins are foundational solid supports in peptide synthesis, particularly for the production of peptide amides.[1][2][3] These resins are typically composed of a 1-2% divinylbenzene (DVB) cross-linked polystyrene core, providing a robust and insoluble matrix that swells in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[4] The key functional group, the benzhydrylamine linker, allows for the attachment of the first amino acid via a stable amide bond, which ultimately yields a C-terminal amide upon cleavage.

The primary application of these resins is within the framework of tert-butyloxycarbonyl (Boc) based SPPS. The acid-labile Boc protecting group for the α-amine is removed with trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the peptide-resin linkage require a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[5] This orthogonality is a cornerstone of the Boc/Bzl strategy.

MBHA resin is generally favored over BHA resin due to the electron-donating effect of the methyl group, which renders the peptide-resin linkage more susceptible to acid cleavage.[1][2] This is particularly advantageous for peptides with sterically hindered C-terminal residues.

Core Characteristics of Benzhydrylamine Resins

The efficacy of SPPS is highly dependent on the physical and chemical properties of the solid support. Key parameters for benzhydrylamine resins include substitution level (loading capacity) and swelling volume.

Quantitative Data

The following tables summarize typical quantitative data for benzhydrylamine and related polystyrene-based resins. It is important to note that swelling can be influenced by the growing peptide chain and the specific solvent system used.

Table 1: Typical Substitution Levels for Benzhydrylamine Resins

| Resin Type | Common Substitution Range (mmol/g) |

| BHA Resin | 0.8 - 1.5 |

| MBHA Resin | 0.3 - 1.6 |

Data compiled from multiple sources.[2][3]

Table 2: Swelling Volumes of 1% DVB Polystyrene-Based Resins in Various Solvents

| Solvent | Swelling Volume (mL/g) |

| Dichloromethane (DCM) | 4.0 - 8.3 |

| Dimethylformamide (DMF) | 3.2 - 5.6 |

| Toluene | 8.5 |

| Tetrahydrofuran (THF) | 8.8 |

| Acetonitrile (MeCN) | 3.2 |

| Methanol (MeOH) | 1.6 |

Note: Swelling is a critical factor for reaction kinetics, as it allows reagents to penetrate the resin beads. Higher swelling volumes generally lead to more efficient reactions. Data is for general 1% DVB cross-linked polystyrene and is indicative for BHA and MBHA resins.[4][6]

Experimental Protocols

The following sections provide detailed methodologies for the use of benzhydrylamine resins in Boc-based solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Coupling (Boc-Strategy on MBHA Resin)

-

Resin Swelling and Neutralization:

-

Suspend the MBHA resin (in its HCl salt form) in a 10% (v/v) solution of diisopropylethylamine (DIEA) in DCM. Use approximately 10 mL of solution per gram of resin.

-

Agitate the suspension using a mechanical shaker for 10-15 minutes to neutralize the hydrochloride salt.

-

Filter the resin and wash thoroughly with DCM to remove excess DIEA and its salt.

-

-

First Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 1.5 to 2.5 equivalents of the first Boc-protected amino acid and an equimolar amount of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

-

Add this solution to the neutralized and washed resin.

-

Cool the reaction vessel in an ice bath.

-

Add an equimolar amount (relative to the amino acid) of N,N'-diisopropylcarbodiimide (DIC).

-

Mix the suspension while in the ice bath, then allow it to warm to room temperature.

-

Agitate the reaction mixture for a minimum of 4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Remove a small sample of resin beads, wash them with DCM, and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[7][8]

-

A blue color indicates an incomplete reaction. If the test is positive, continue agitating the reaction mixture for another 1-2 hours and re-test.

-

-

Capping of Unreacted Sites (Optional but Recommended):

-

If the Kaiser test remains positive after an extended coupling time, it is advisable to "cap" the unreacted amine groups to prevent the formation of deletion sequences.

-

Add 2 equivalents (relative to the initial resin loading) of acetic anhydride and pyridine to the reaction vessel and mix for 30 minutes.

-

Standard Boc-SPPS Cycle

The following steps are repeated for each subsequent amino acid in the peptide sequence.

-

Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[9]

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 15-20 minutes.

-

Filter the resin and wash thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.

-

-

Neutralization:

-

Standard Protocol: Wash the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes, twice. Then wash with DCM.

-

In Situ Neutralization Protocol: This more efficient method combines neutralization and coupling.[10][11][12] The TFA salt of the deprotected amine is neutralized by the base present in the subsequent coupling reaction mixture. This minimizes the time the free amine is exposed, which can reduce side reactions like diketopiperazine formation.

-

-

Coupling:

-

Activate the next Boc-amino acid (3-4 equivalents) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF.

-

Add the activated amino acid solution to the resin. If using a standard neutralization protocol, the resin should be neutralized and washed prior to this step. For in situ neutralization, add the activated amino acid solution and the neutralization base (e.g., DIEA) simultaneously or in rapid succession.

-

Allow the coupling reaction to proceed for 30-60 minutes.

-

Monitor the reaction completion using the Kaiser test.

-

Final Cleavage of the Peptide from the Resin

The final step involves cleaving the completed peptide from the benzhydrylamine resin and simultaneously removing the side-chain protecting groups. This requires strong acidic conditions. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.

3.3.1 High HF Cleavage Protocol

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F or Teflon).

-

Add a scavenger mixture to the vessel. A common scavenger for most peptides is anisole. For peptides containing cysteine, methionine, or tryptophan, a more complex scavenger cocktail is required (e.g., anisole, dimethylsulfide, p-thiocresol).

-

Cool the reaction vessel in a dry ice/methanol bath.

-

-

HF Distillation and Cleavage:

-

Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide).

-

Maintain the temperature between 0°C and 5°C and stir the mixture for 30-60 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended.

-

-

HF Removal:

-

After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

-

3.3.2 TFMSA Cleavage Protocol

Trifluoromethanesulfonic acid (TFMSA) is an alternative to HF that does not require a specialized apparatus but is still highly corrosive.

-

Preparation:

-

Dry the peptide-resin and place it in a round-bottom flask.

-

Add a scavenger cocktail (e.g., thioanisole and m-cresol) and TFA.

-

Cool the mixture in an ice bath.

-

-

Cleavage:

-

Slowly add TFMSA to the stirred suspension.

-

Allow the reaction to proceed at room temperature for 90-120 minutes.

-

3.3.3 HBr Cleavage Protocol

Hydrogen bromide in TFA is another strong acid cleavage method.

-

Preparation:

-

Suspend the dried peptide-resin in a mixture of TFA, a scavenger (e.g., pentamethylbenzene and thioanisole).

-

-

Cleavage:

-

Add a solution of 30% HBr in acetic acid.

-

Stir the mixture for 60-90 minutes at room temperature.

-

Post-Cleavage Work-up

-

Peptide Precipitation:

-

Isolation and Washing:

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[13]

-

-

Drying and Purification:

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key processes in peptide synthesis using benzhydrylamine resins.

Caption: General workflow for Boc-SPPS on MBHA resin.

Caption: Simplified mechanism of acid-catalyzed peptide amide cleavage.

Caption: Structures of common benzhydrylamine-type linkers.

Conclusion

Benzhydrylamine resins, particularly MBHA, remain a cornerstone of solid-phase peptide synthesis for the production of C-terminal peptide amides using the robust Boc/Bzl strategy. Their reliability, coupled with well-established protocols for coupling and cleavage, ensures their continued relevance in both academic research and industrial drug development. A thorough understanding of their chemical properties and the practical details of the synthesis cycle is crucial for achieving high-purity, high-yield peptide products. This guide provides the foundational knowledge and detailed protocols necessary for the successful application of these essential tools in modern peptide chemistry.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Safety and Handling of 4,4'-Dimethoxybenzhydrylamine

This guide provides comprehensive safety and handling information for 4,4'-Dimethoxybenzhydrylamine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling precautions, and emergency procedures.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and those of structurally similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₂ | [1][2] |

| Molecular Weight | 243.31 g/mol | [1][2] |

| CAS Number | 19293-62-0 | [1][2][3] |

| Appearance | White to Almost white powder to crystal | [4] |

| Melting Point | 60.0 to 63.0 °C | [4] |

| Purity | >98.0% (TLC)(HPLC) | [4] |

| Synonyms | 1,1-Di(p-anisyl)methylamine | [1][4] |

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[5] / H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[6] |

Precautionary Statements: [5][7][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands and skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.

-

P302+P352: IF ON SKIN: wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

Experimental Protocols

Detailed experimental safety data for this compound are not publicly available. The following is a generalized protocol for an acute oral toxicity study (OECD 423), which would be a standard method to determine the LD50 of such a compound.

Title: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first animal (survival or death) determines the dose for the next animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The toxic class is determined based on the number of mortalities at specific dose levels.

Safe Handling and Storage

Handling:

Storage:

-

Protect from direct sunlight.[7]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Government approved safety goggles or face shield.[8][9] |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[8][11] Protective clothing to prevent skin exposure.[8][9] |

| Respiratory Protection | Government approved respirator if ventilation is inadequate or for spill response.[8][11] |

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[7][8]

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[8][10] |

| Skin Contact | Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.[8][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][10] |

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment.[8]

-

Avoid breathing vapors, mist, or gas.[8]

-

Ensure adequate ventilation.[8]

-

Evacuate personnel to a safe area.

Environmental Precautions:

Methods for Cleaning Up:

-

Soak up with inert absorbent material (e.g., sand, silica gel).[10]

-

Keep in suitable, closed containers for disposal.[10]

-

Ventilate the area and wash the spill site after material pickup is complete.[8]

Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

Protective Equipment for Firefighters:

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal conditions.[9]

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Incompatible products, heat, and direct sunlight.[7][10]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

Toxicological Information

No specific acute toxicity data is available for this compound. Based on related compounds, it is presumed to be harmful if swallowed and may cause skin and eye irritation or burns.[5][6] The toxicological properties have not been fully investigated.[10]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[12] Contact a licensed professional waste disposal service to dispose of this material.[7]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound CAS#: 19293-62-0 [amp.chemicalbook.com]

- 3. amiscientific.com [amiscientific.com]

- 4. This compound 19293-62-0 | TCI AMERICA [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]